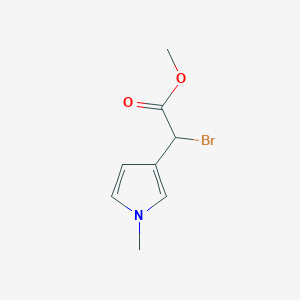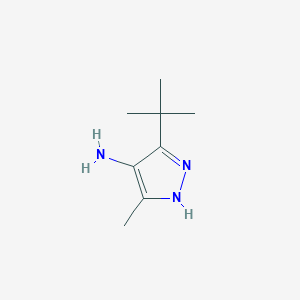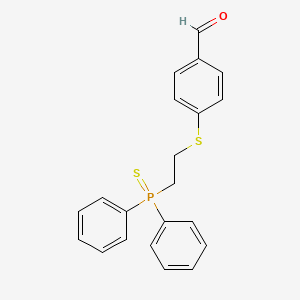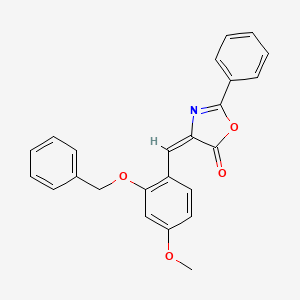
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that features a quinoline core structure substituted with a 4-fluorophenyl group and an N,N-dimethylethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.
Attachment of the N,N-Dimethylethanamine Moiety: This step involves the reaction of the quinoline derivative with N,N-dimethylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline or fluorophenyl derivatives
Aplicaciones Científicas De Investigación
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the fluorophenyl group may enhance binding affinity to certain proteins. The N,N-dimethylethanamine moiety can modulate the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the 4-fluorophenyl and N,N-dimethylethanamine groups.
4-Fluoroquinoline: Contains the fluorophenyl group but lacks the N,N-dimethylethanamine moiety.
N,N-Dimethylethanamine: A basic structure without the quinoline and fluorophenyl groups.
Uniqueness
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the 4-fluorophenyl group enhances its binding affinity, while the N,N-dimethylethanamine moiety improves its solubility and bioavailability.
Propiedades
Número CAS |
89111-00-2 |
|---|---|
Fórmula molecular |
C19H19FN2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[3-(4-fluorophenyl)quinolin-2-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19FN2O/c1-22(2)11-12-23-19-17(14-7-9-16(20)10-8-14)13-15-5-3-4-6-18(15)21-19/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
UXBIPECXHHWMJS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)






![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)




